Bauhinoxepin I
Description
Significance of Bauhinoxepin I as a Research Probe and Lead Compound for Biological Investigation.this compound is significant in academic research due to its reported biological activities, positioning it as a research probe and potential lead compound for further investigation. It has been reported to exhibit antimalarial, antimycobacterial, antifungal, anti-inflammatory, and cytotoxic activities.ebi.ac.ukSpecifically, this compound has shown activity against Plasmodium falciparum, a parasite responsible for malaria, with a reported IC50 value.rsdjournal.orgucl.ac.beresearchgate.netResearch into compounds like this compound is crucial in the search for new therapeutic agents, particularly in the context of increasing drug resistance in various pathogens.wisdomlib.orgIts diverse biological profile suggests potential for development in multiple areas of medicinal chemistry, prompting further studies to understand its mechanisms of action and potential applications.ontosight.ai
Data Table:
Based on the search results, here is a table summarizing some reported biological activity data for this compound:
| Compound | Source Plant | Activity | IC50 Value (µg/mL) | Reference |
| This compound | Bauhinia purpurea | Antimalarial (P. falciparum) | 3.0 | rsdjournal.orgresearchgate.net |
| This compound | Bauhinia purpurea | Antimalarial (P. falciparum) | 10.5 mM | ucl.ac.beresearchgate.net |
| This compound | Bauhinia purpurea | Anti-inflammatory | - | ebi.ac.ukthieme-connect.comthieme-connect.com |
| This compound | Bauhinia purpurea | Antimycobacterial | - | ebi.ac.uk |
| This compound | Bauhinia purpurea | Antifungal | - | ebi.ac.uk |
| This compound | Bauhinia purpurea | Cytotoxic | - | ebi.ac.uk |
Note: Different studies may report IC50 values in different units (µg/mL or mM). Conversion factors would be needed for direct comparison.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
8-hydroxy-3-methoxy-2-methyl-5,6-dihydrobenzo[b][1]benzoxepine-1,4-dione |
InChI |
InChI=1S/C16H14O5/c1-8-13(18)16-11(14(19)15(8)20-2)5-3-9-7-10(17)4-6-12(9)21-16/h4,6-7,17H,3,5H2,1-2H3 |
InChI Key |
ATBQBNKWWGOEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)OC3=C(CC2)C=C(C=C3)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Bauhinoxepin I and Its Structural Analogues
Overview of Reported Total Synthesis Approaches for Bauhinoxepin I
While information on this compound is unavailable, several successful total syntheses of its analogues, particularly Bauhinoxepin J and C, have been reported. These syntheses provide insight into the strategies that would be applicable to other members of this family.
The central challenge in synthesizing the bauhinoxepin core lies in the construction of the seven-membered dihydrooxepin ring fused to two aromatic systems. Retrosynthetic analyses have generally focused on a few key bond disconnections:
C-O Bond Formation (Ether Linkage): Many strategies disconnect the diaryl ether bond, planning for its formation via nucleophilic aromatic substitution (SNA_r) or Ullmann-type coupling reactions. This is a common approach for building the dibenzo[b,f]oxepine skeleton. mdpi.comresearchgate.net
C-C Bond Formation: Other approaches involve the formation of one of the carbon-carbon bonds of the seven-membered ring at a late stage. This can be achieved through various methods, including ring-closing metathesis or intramolecular cyclizations. researchgate.net
Oxidative Cyclization: Some syntheses employ an oxidative cyclization of a suitable precursor to form the tricyclic system. mdpi.com
Cascade Reactions: More recent strategies have focused on cascade reactions that form multiple bonds in a single pot, increasing efficiency. For instance, a cascade involving an intermolecular SNAr reaction followed by an intramolecular Knoevenagel condensation has been used to construct the dibenzo[b,f]oxepine scaffold. researchgate.netnih.gov
A key consideration in the synthetic planning for compounds like Bauhinoxepin J and C is the management of the substitution patterns on the aromatic rings and the stereochemistry, where applicable.
Several distinct and innovative strategies have been successfully applied to the total synthesis of bauhinoxepins.
Synthesis of Bauhinoxepin J:
Two notable total syntheses of Bauhinoxepin J highlight different approaches to forming the key dihydrooxepin ring:
Kraus's Radical Cyclization Approach (2009): This synthesis commenced from chromanone 69 , which was converted to carboxylic acid 70 in three steps. The key transformation was an intramolecular radical cyclization promoted by ammonium (B1175870) persulfate, which yielded Bauhinoxepin J (71 ) in a 40% isolated yield for this step.
Katoh's 1,4-Addition/Elimination Strategy: This route started from trioxybenzene 72 . The final and crucial step to form the seven-membered ring was an intramolecular nucleophilic 1,4-addition of a phenol (B47542) onto a quinone-like intermediate (73 ), followed by an elimination sequence under mild basic conditions to furnish Bauhinoxepin J (71 ).
Synthesis of Bauhinoxepin C:
A one-pot cascade reaction was central to a recent synthesis of Bauhinoxepin C:
Ngernmeesri's Cascade Reaction (2021): This approach involves a cascade reaction between a substituted phenol (76 ) and a benzaldehyde (B42025) derivative (75 ). The sequence is initiated by an intermolecular nucleophilic aromatic substitution to form a biaryl ether, which then undergoes an intramolecular Knoevenagel condensation to construct the dibenzo[b,f]oxepine core (77 ). nih.gov Subsequent functional group manipulations, including reduction and a diazotization-substitution sequence, lead to the phenol 78 , which is then demethylated to yield Bauhinoxepin C (79 ).
| Target Compound | Key Reaction | Starting Materials | Reagents/Conditions | Reference |
| Bauhinoxepin J | Intramolecular Radical Cyclization | Chromanone derivative | Ammonium persulfate | |
| Bauhinoxepin J | Intramolecular 1,4-Addition/Elimination | Trioxybenzene derivative | Mild base | |
| Bauhinoxepin C | SNAr/Knoevenagel Cascade | 2-Methylresorcinol (B147228) derivative, Nitro-phenol derivative | Base (e.g., Cs₂CO₃), DMF, 120 °C |
Scalability: While these syntheses are elegant demonstrations of synthetic strategy, their scalability for producing larger quantities of material can be challenging. Multi-step syntheses often accumulate losses in yield at each stage. mdpi.com Furthermore, the use of expensive reagents, stoichiometric radical initiators, or purification methods like chromatography can limit scalability. mdpi.com Strategies employing cascade reactions, such as the one used for Bauhinoxepin C, are advantageous as they reduce the number of separate operations and purifications, potentially improving scalability. researchgate.net
Semisynthetic Strategies Applied to this compound
Based on a thorough review of the available scientific literature, there are no specific reports detailing semisynthetic strategies originating from this compound or its closely related, naturally occurring analogues. Semisynthesis typically involves the chemical modification of a readily available natural product. The value of such an approach lies in its potential to rapidly generate diverse analogues for structure-activity relationship studies. While this is a common strategy for many complex natural products, it does not appear to have been a primary focus for the bauhinoxepin family to date.
Synthesis of Diverse this compound Derivatives and Analogues
The synthetic methodologies developed for the core bauhinoxepin structure have been extended to produce a range of derivatives and related natural products.
A notable example is the work by Sang-aroon et al., which reported a unified strategy for the total synthesis of the anticancer natural products Pacharin, Bauhiniastatin 4, Bauhinoxepin C, and Bauhinoxepin D. researchgate.net This work utilized the previously mentioned cascade reaction involving intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation to form the central dibenzo[b,f]oxepine scaffold. researchgate.net
This work demonstrates the utility of a divergent synthetic strategy, where a common intermediate can be elaborated into multiple, structurally related natural products. This approach is highly valuable for accessing diverse analogues for biological evaluation. Other synthetic approaches to the general dibenzo[b,f]oxepine skeleton include Ullmann coupling reactions, McMurry reactions, and various palladium-catalyzed cross-coupling reactions, which could be applied to generate a wide array of derivatives. mdpi.comresearchgate.net
Focused Library Synthesis Methodologies
Focused library synthesis aims to create a collection of compounds centered around a common chemical scaffold, systematically varying the substituents to explore a defined chemical space. This approach is instrumental in medicinal chemistry for lead optimization. Although a dedicated focused library synthesis for this compound has not been explicitly reported, methodologies for creating libraries of the parent dibenzo[b,f]oxepine and related dibenzo[b,e]oxepinone scaffolds are documented and provide a clear blueprint for potential application. naturalproducts.netresearchgate.net
A key strategy involves the generation of a common precursor that can be diversified in the final steps of the synthesis. For the dibenzo[b,f]oxepine core, synthetic routes such as intramolecular McMurry reactions, cascade reactions involving nucleophilic aromatic substitution followed by Knoevenagel condensation, or FeCl3-catalyzed alkyne-aldehyde metathesis offer viable pathways to the core structure. researchgate.netnaturalproducts.netoup.com These routes can be adapted for focused library generation by using a diverse set of starting materials.
For instance, a library of dibenzo[b,e]oxepinones was successfully generated via an intramolecular acylation of various 2-(phenoxymethyl)benzoic acids. naturalproducts.net This approach demonstrates how a core reaction can be leveraged to produce multiple analogues by simply changing the substitution on the phenolic or benzoic acid precursors.
Table 1: Potential Building Blocks for a Focused Library of this compound Analogues
| Precursor Type | Building Block Example | Potential Diversification Point |
| Substituted Phenol | 2-Methylresorcinol | Varied alkyl, alkoxy, or halogen groups on the aromatic ring |
| Substituted Benzaldehyde | 2-Fluoro-3-nitrobenzaldehyde | Different patterns of electron-withdrawing/donating groups |
| Aryl Boronic Acids | 4-Methoxyphenylboronic Acid | Employed in Suzuki or other cross-coupling reactions to modify the scaffold |
| Alkynes | 1-Ethynyl-2-phenoxybenzene | Variation in the substitution of both aromatic rings for metathesis reactions |
By employing a selection of such precursors, a focused library around the this compound scaffold could be synthesized to systematically probe the effects of different functional groups on biological activity.
Combinatorial Chemistry Applications in this compound Analogue Generation
Combinatorial chemistry expands on the principles of focused library synthesis by aiming to produce very large and diverse libraries of compounds simultaneously, often using automated methods. researchgate.net It relies on robust and high-yielding chemical reactions that can be performed in parallel. The core principle involves combining a set of chemical "building blocks" in all possible combinations to generate a multitude of different products. researchgate.net
While no specific application of combinatorial chemistry to generate this compound analogues is found in the literature, several synthetic routes to the dibenzo[b,f]oxepine skeleton are amenable to this approach. A one-pot cascade reaction involving nucleophilic aromatic substitution and a Knoevenagel condensation is a prime candidate. naturalproducts.netebi.ac.uk This type of reaction is efficient and allows for the combination of different phenolic and aldehydic components in a parallel synthesis format to rapidly generate a large number of analogues.
The generation of combinatorial libraries can be achieved through parallel synthesis in solution or on a solid support. researchgate.net For the dibenzo[b,f]oxepine scaffold, a solution-phase parallel synthesis approach would be practical. A matrix-based approach could be envisioned where a set of substituted phenols (Building Block A) are reacted with a set of substituted benzaldehydes (Building Block B) under optimized cascade reaction conditions in a multi-well plate format.
Hypothetical Combinatorial Synthesis Scheme:
Plate 1 (Building Block A): An array of 10 different substituted 2-methylresorcinol derivatives.
Plate 2 (Building Block B): An array of 10 different substituted 2-fluorobenzaldehyde (B47322) derivatives.
Reaction: Automated, parallel mixing of each well from Plate 1 with each well from Plate 2 under established one-pot reaction conditions.
Result: A library of 100 unique dibenzo[b,f]oxepine analogues related to this compound.
This strategy would accelerate the discovery of new compounds with potentially enhanced or novel biological activities. researchgate.net
Stereoselective Synthesis of this compound and its Isomers
An analysis of the chemical structure of this compound reveals that it is an achiral molecule, meaning it does not have any stereogenic centers and therefore exists as a single structure. Consequently, its total synthesis does not require stereoselective methods.
However, the broader family of bauhinoxepins and their isomers includes chiral compounds, for which stereoselective synthesis is crucial. For example, Bauhinoxepin G possesses two stereocenters, making the control of stereochemistry a key challenge in its synthesis. naturalproducts.net The development of enantioselective or diastereoselective methods to access the dibenzo[b,f]oxepine core is therefore an area of significant interest.
General strategies for stereoselective synthesis often involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. In the context of the dibenzo[b,f]oxepine scaffold, several approaches could be envisioned for the synthesis of chiral isomers:
Asymmetric Hydrogenation: For analogues containing a reducible C=C or C=N bond within the seven-membered ring, asymmetric hydrogenation using a chiral metal catalyst (e.g., Iridium or Ruthenium based) could establish a stereocenter with high enantioselectivity. Highly enantioselective hydrogenation has been achieved for the related dibenzo[b,f] naturalproducts.netoxazepine ring system.
Palladium-Catalyzed Asymmetric Annulation: Trost and Zuo have reported a palladium(0)-catalyzed asymmetric [4+3] annulation that can construct seven-membered heterocyclic compounds, including benzo[b]oxepines, with high regio-, diastereo-, and enantioselectivity. naturalproducts.net Adapting such a method could provide enantiopure dibenzo[b,f]oxepine cores.
Kinetic Resolution: A racemic mixture of a key intermediate could be resolved using a chiral catalyst or enzyme that selectively reacts with one enantiomer, leaving the other unreacted. Lipase-mediated resolution is a common technique used in the stereoselective synthesis of various natural products.
Table 2: Methodologies for Stereoselective Synthesis of Chiral Dibenzo[b,f]oxepine Analogues
| Methodology | Description | Potential Application | Reference |
| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., [Ir(COD)Cl]2/(S)-Xyl-C3*-TunePhos) to selectively reduce a prochiral double bond. | Introduction of stereocenters in the dihydrooxepine ring of Bauhinoxepin analogues. | |
| Asymmetric [4+3] Cycloaddition | Palladium-catalyzed reaction to form the seven-membered ring with controlled stereochemistry. | Enantioselective construction of the core benzo[b]oxepine scaffold. | naturalproducts.net |
| Lipase-Mediated Resolution | Enzymatic resolution of a racemic alcohol or ester intermediate. | Separation of enantiomers of a key chiral precursor in the synthesis of a Bauhinoxepin isomer. |
These advanced stereoselective strategies are essential tools for synthesizing specific, biologically active stereoisomers of Bauhinoxepin analogues, enabling a deeper understanding of the three-dimensional structural requirements for their therapeutic effects.
Biological Target Identification and Mechanistic Elucidation of Bauhinoxepin I
Subcellular Localization Studies of Bauhinoxepin IThere are no published studies detailing the subcellular localization of Bauhinoxepin I.
In contrast, related compounds from the same chemical class, such as other bauhinoxepins and bauhiniastatins, have been more extensively studied, with some research pointing to activities like cancer cell growth inhibition. mdpi.comresearchgate.net For the broader class of dibenzo[b,f]oxepine derivatives, some have been investigated as potential microtubule inhibitors that interact with the colchicine binding site on tubulin. mdpi.comnih.gov
Due to the absence of specific experimental data for this compound, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time. Further research and publication of primary scientific studies are required to elucidate the specific mechanisms of action of this particular compound.
Biophysical Characterization of this compound-Target Interactions (e.g., SPR, ITC)
Extensive searches of scientific literature did not yield specific data from biophysical characterization studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for the compound this compound. While these techniques are crucial for quantifying the binding affinity, kinetics, and thermodynamics of compound-target interactions, no publicly available studies have reported their application to this compound.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the real-time interaction between a ligand (such as this compound) and a target molecule immobilized on a sensor surface. This method provides valuable data on association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the binding event.
Although the broader class of dibenzo[b,f]oxepines has been studied for their biological activities, specific biophysical data for this compound remains to be published.
Interactive Data Table: Representative Biophysical Data for Compound-Target Interactions (Hypothetical)
Since no experimental data for this compound is available, the following table is a hypothetical representation of the kind of data that would be generated from SPR and ITC experiments.
| Compound | Target | Technique | K D (nM) | k on (1/Ms) | k off (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Target X | SPR | Data not available | Data not available | Data not available | ||
| This compound | Target X | ITC | Data not available | Data not available | Data not available |
Structure Activity Relationships Sar and Analogue Design Strategies for Bauhinoxepin I
Methodologies for SAR Elucidation
The elucidation of SAR for a chemical series typically involves an iterative process of designing, synthesizing, and biologically evaluating new compounds. For natural products like Bauhinoxepin I, this process aims to identify which parts of the molecule are essential for its activity. While specific, comprehensive SAR studies on this compound are not extensively detailed in the public domain, the methodologies applied to its parent scaffold, dibenzo[b,f]oxepine, provide a clear framework.
Synthetic and Biological Approaches:
Analogue Synthesis: The primary method involves the synthesis of a library of analogues where specific parts of the this compound molecule are systematically modified. mdpi.comnih.gov This includes altering substituents on the aromatic rings, modifying the quinone moiety, and changing the oxidation state of the central seven-membered ring.
Biological Screening: These synthesized analogues are then tested in relevant biological assays to measure their activity (e.g., anticancer, antimicrobial, anti-inflammatory). researchgate.net Comparing the activity of the analogues to the parent compound reveals the functional importance of the modified region. nih.gov For instance, the synthesis of various dibenzo[b,f]oxepine derivatives has allowed researchers to correlate changes in substitution patterns with effects on activities like tubulin inhibition or antibacterial efficacy. nih.govresearchgate.net
Computational and In Silico Methods:
Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. nih.govfiveable.me A pharmacophore model for the dibenzo[b,f]oxepine class can be generated by aligning a set of active compounds and extracting their common features. unina.itcolumbiaiop.ac.in This model can then guide the design of new molecules that fit the required spatial arrangement.
Molecular Docking: Docking simulations are used to predict the binding orientation and affinity of a ligand (like this compound or its analogues) within the active site of a biological target. researchgate.net By comparing the docking scores and binding interactions of different analogues, researchers can hypothesize how structural changes might affect target affinity.
Density Functional Theory (DFT) Calculations: DFT studies have been used to analyze the geometrical structure and electronic properties of the dibenzo[b,f]oxepine scaffold. researchgate.netmdpi.com These calculations help in understanding the molecule's stable conformation and reactivity, which are crucial for its interaction with biological targets.
Identification of Key Pharmacophores and Structural Elements for this compound Activity
While a definitive pharmacophore model for this compound has not been published, analysis of its structure and comparison with other bioactive dibenzo[b,f]oxepines allow for the identification of putative key elements.
The Dibenzo[b,f]oxepine Scaffold: This tricyclic core is the fundamental structural element. Its non-planar, saddle-shaped conformation is crucial, as it dictates the spatial orientation of the substituents. nih.gov This rigid framework serves as the base for positioning the pharmacophoric features correctly for target interaction.
The p-Quinone Moiety: The 1,4-dione system on one of the benzene rings is a critical feature. Quinones are known electrophiles and can participate in redox cycling and Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This functionality is likely a major contributor to the cytotoxic and antimicrobial activities of this compound.
Hydroxyl and Methoxy Substituents: The phenolic hydroxyl group at position 8 and the methoxy group at position 3 are key electronic and steric modulators. The hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with a target protein. The methoxy group's size, position, and electron-donating nature can influence both target binding and metabolic stability.
Impact of Structural Modifications on Target Affinity and Selectivity
Studies on various dibenzo[b,f]oxepine derivatives demonstrate that even minor structural modifications can have a profound impact on biological activity. This knowledge is instrumental in guiding the design of more effective and selective this compound analogues.
Modifications to the dibenzo[b,f]oxepine scaffold have shown significant effects on biological outcomes. For example, the introduction of halogen atoms into the dibenzoxepinone framework has been shown to enhance antimicrobial activity. researchgate.net Altering the type and position of substituents on the aromatic rings can modulate potency and selectivity for different biological targets. For instance, in a series of synthetic dibenzo[b,f]oxepines, the specific pattern of methoxy groups was found to be critical for potent tubulin polymerization inhibition. nih.gov
The table below summarizes findings from studies on related dibenzo[b,f]oxepine compounds, illustrating the impact of various structural changes. These principles can be extrapolated to guide the modification of this compound.
| Compound Class | Structural Modification | Impact on Biological Activity |
| Dibenzoxepinones | Addition of halogen substituents (e.g., Cl, Br) | Enhanced antibacterial and antifungal activity. researchgate.net |
| Dibenzoxepinones | Modification with methoxy groups | Modeled for increased solubility. researchgate.net |
| Azo-dibenzo[b,f]oxepines | Introduction of an azo-bridge | Created photoswitchable compounds for potential use in photopharmacology. mdpi.com |
| Bauhinoxepin J Analogues | Intramolecular radical cyclization | A key step in the total synthesis, indicating the chemical tractability of the core for creating analogues. nih.govresearchgate.net |
| Pacharin/Bauhinoxepin C | Cascade reaction synthesis | Enabled efficient access to the core scaffold for further derivatization. researchgate.net |
These examples underscore the sensitivity of the dibenzo[b,f]oxepine scaffold to structural alterations. For this compound, modifying the quinone ring, for example by reduction to a hydroquinone or conversion to a different heterocyclic system, would likely have a dramatic effect on its mechanism of action and potency. Similarly, altering the position or nature of the hydroxyl and methoxy groups could fine-tune its selectivity for different protein targets.
Design Principles for this compound Analogues
Based on the SAR data from the dibenzo[b,f]oxepine class, several established medicinal chemistry strategies can be applied to design novel analogues of this compound with potentially superior properties.
Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. cambridgemedchemconsulting.comresearchgate.net This is a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpnih.gov
For this compound, several bioisosteric replacements could be envisioned:
Phenolic Hydroxyl Group (-OH): This group could be replaced with an amine (-NH2), thiol (-SH), or a fluorine atom (-F). An amine group would maintain hydrogen bonding capability but alter the pKa. Fluorine, a common hydrogen bioisostere, could enhance metabolic stability and binding affinity through favorable electrostatic interactions. cambridgemedchemconsulting.com
Methoxy Group (-OCH3): This could be replaced with other small alkyl ethers (e.g., -OEt) to probe steric limits, or with groups like -SCH3 or -NHCH3 to alter electronic and hydrogen-bonding properties.
Quinone Carbonyl (C=O): One or both carbonyl groups could be replaced with bioisosteres such as thiocarbonyls (C=S) or imines (C=NH), which would significantly alter the electrophilicity and redox potential of the ring system.
Aromatic Ring (Benzene): The benzene rings themselves could be replaced with bioisosteric heterocycles like pyridine or thiophene. This modification can drastically alter solubility, metabolic stability, and target interactions. rsc.org
Scaffold hopping is a more drastic design strategy that aims to identify new molecular cores (scaffolds) that can maintain the essential 3D arrangement of the key pharmacophoric features of the original molecule. nih.gov This approach is particularly useful for discovering novel intellectual property, escaping from known toxicities associated with a scaffold, or improving physicochemical properties. rsc.org
Starting from this compound, a scaffold hopping approach could involve:
Computational Screening: Using the putative pharmacophore of this compound as a 3D query to search databases for compounds that match the pharmacophore but have a different core structure.
Rational Design: Replacing the dibenzo[b,f]oxepine core with other known "privileged scaffolds"—structures that are known to bind to multiple protein targets. Examples could include xanthones, flavones, or other tricyclic systems that can present substituents in a similar spatial orientation. The goal is to find a new, synthetically accessible core that mimics the biological activity of this compound. nih.gov
The dibenzo[b,f]oxepine scaffold of this compound is known to adopt a non-planar, saddle-like conformation. nih.gov It is hypothesized that this specific 3D shape is the "bioactive conformation" responsible for its interaction with target molecules. The principle of conformational restriction involves designing analogues that are more rigid and "locked" into this presumed bioactive shape. This can lead to increased binding affinity (due to a lower entropic penalty upon binding) and enhanced selectivity.
Strategies to create conformationally restricted analogues of this compound could include:
Introducing Additional Rings: Synthesizing analogues where new rings are fused to the existing dibenzo[b,f]oxepine core to prevent rotation around key single bonds.
Incorporating Unsaturated Bonds or Bulky Groups: Introducing double bonds or sterically demanding groups at strategic positions could limit the conformational flexibility of the seven-membered ring and its substituents, forcing the molecule to adopt a more defined shape.
Ligand Efficiency and Ligand Lipophilicity Efficiency Analyses of this compound Analogues
In the field of drug discovery, Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are crucial metrics for optimizing lead compounds. LE provides a measure of the binding energy per heavy atom, offering insight into how efficiently a molecule binds to its target. LLE further refines this by correlating potency with lipophilicity, a key factor in determining a drug's pharmacokinetic and pharmacodynamic properties.
Currently, specific studies detailing the LE and LLE of a series of this compound analogues are not extensively reported in publicly available scientific literature. Such analyses are critical in the lead optimization phase to guide the design of analogues with improved potency and more favorable drug-like properties. The calculation of these metrics would require robust biological data, including measures of binding affinity or functional potency (e.g., IC₅₀ or EC₅₀ values), and physicochemical properties like the partition coefficient (logP) for a range of this compound derivatives.
While direct data is unavailable, the general principles of LE and LLE analysis would be applicable to the this compound scaffold. Medicinal chemists would typically synthesize analogues with modifications to the dibenzo[b,f]oxepin core, the substituents on the aromatic rings, and the side chains. By evaluating the biological activity and lipophilicity of these new compounds, researchers could construct a quantitative understanding of how structural changes impact these efficiency metrics. This would enable the rational design of more potent and efficient this compound-based therapeutic agents.
The table below illustrates a hypothetical analysis of LE and LLE for a series of this compound analogues, demonstrating the type of data required for such an evaluation.
Hypothetical Ligand Efficiency and Ligand Lipophilicity Efficiency Data for this compound Analogues
| Compound | IC₅₀ (nM) | pIC₅₀ | Heavy Atom Count (HAC) | LogP | Ligand Efficiency (LE) | Ligand Lipophilicity Efficiency (LLE) |
|---|---|---|---|---|---|---|
| This compound | 500 | 6.3 | 25 | 0.25 | 4.3 | 2.0 |
| Analogue A | 250 | 6.6 | 28 | 0.24 | 4.5 | 2.1 |
| Analogue B | 100 | 7.0 | 30 | 0.23 | 4.8 | 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound analogues are not currently available in the literature.
PROTAC and Molecular Glues Derived from this compound Scaffolds (if reported in literature)
The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. Molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, also resulting in degradation.
A review of the current scientific literature does not indicate any published reports on the successful design or synthesis of PROTACs or molecular glues derived from the this compound scaffold. The development of such molecules would first require the identification of a specific protein target that this compound binds to with sufficient affinity and selectivity. Subsequently, medicinal chemists could embark on designing and synthesizing PROTACs by attaching a known E3 ligase-binding ligand to the this compound scaffold via a suitable linker. The optimization of the linker length and composition is a critical step in achieving efficient ternary complex formation and subsequent target degradation.
Similarly, the discovery of this compound-based molecular glues would likely arise from high-throughput screening campaigns designed to identify small molecules that induce the degradation of a specific protein of interest. While natural products are a rich source of inspiration for molecular glues, there is currently no evidence to suggest that this compound possesses this mode of action. nih.govresearchgate.net
Future research in this area would be highly valuable, as the unique three-dimensional structure of the dibenzo[b,f]oxepin core of this compound could offer novel vectors for the attachment of linkers and E3 ligase ligands, potentially leading to the development of a new class of targeted protein degraders.
Preclinical Pharmacological Studies and Research Models of Bauhinoxepin I
In vitro Cellular Models for Activity Assessment
In vitro cellular models are indispensable tools in preclinical pharmacology, offering a controlled environment to assess the direct effects of a compound on specific cell types and biological pathways. For Bauhinoxepin, these models have been crucial in identifying its cytotoxic and anti-inflammatory properties.
The cytotoxic potential of Bauhinoxepin A has been evaluated against human cancer cell lines. In a notable study, the compound demonstrated significant cytotoxicity against HCT-116 human colon cancer cells. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in inhibiting biological processes, was determined to be 8.88 µM. nih.gov This finding indicates a potent effect on the viability and proliferation of this specific cancer cell line. Such studies typically employ assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability by measuring the metabolic activity of the cells. nih.govnih.gov
Cytotoxic Activity of Bauhinoxepin A
| Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| HCT-116 (Human Colon Carcinoma) | Cytotoxicity Assay | 8.88 | nih.gov |
The observed cytotoxicity in cancer cells suggests that Bauhinoxepin may trigger programmed cell death pathways, such as apoptosis or autophagy. Apoptosis is a form of controlled cell death crucial for eliminating damaged or cancerous cells, while autophagy is a cellular recycling process that can either promote survival or lead to cell death. mdpi.com Dibenzo[b,f]oxepine derivatives are known to have the potential to act as microtubule inhibitors, disrupting cell division and leading to apoptotic cell death. mdpi.comnih.gov While the potent cytotoxic activity of Bauhinoxepin A implies the induction of cell death, specific studies detailing the precise mechanisms of apoptosis or autophagy induction have not been extensively reported.
Bauhinoxepin A has demonstrated notable anti-inflammatory properties in cellular models. nih.gov Using RAW 264.7 macrophage cells, a standard model for studying inflammation, researchers investigated the compound's ability to modulate inflammatory responses triggered by lipopolysaccharide (LPS). nih.govresearchgate.netmdpi.com
The study revealed that Bauhinoxepin A strongly suppresses the production of nitric oxide (NO), a key inflammatory mediator, with an IC₅₀ value of 30.28 µM. nih.gov Furthermore, the compound was found to selectively decrease levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). At lower concentrations, it also slightly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), another important cytokine in the inflammatory cascade. nih.govnih.gov
Anti-inflammatory Activity of Bauhinoxepin A in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Effect | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Nitric Oxide (NO) Production | Strong Suppression | 30.28 | nih.gov |
| Interleukin-6 (IL-6) Levels | Selective Reduction | Not Reported | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) Levels | Slight Reduction | Not Reported | nih.gov |
Cell migration and invasion are critical processes in cancer metastasis. In vitro assays designed to study these phenomena, such as the scratch assay or the Boyden chamber (transmembrane) assay, are used to evaluate the potential of compounds to inhibit the spread of cancer cells. To date, specific research investigating the effects of Bauhinoxepin I on cell migration and invasion has not been published.
Three-dimensional (3D) cell culture and organoid models represent a significant advancement over traditional 2D cell cultures. These models more accurately mimic the complex architecture and cell-cell interactions of in vivo tissues, providing a more physiologically relevant system for drug screening and disease modeling. Currently, there are no published studies that have utilized organoid or 3D cell culture models to investigate the pharmacological effects of this compound.
In vivo Non-Human Animal Models for Research
Pharmacokinetic and Pharmacodynamic Profiles in Research Animals
There is no available scientific literature detailing the pharmacokinetic and pharmacodynamic profiles of this compound in research animals. Investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. Therefore, key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution in any animal species are currently unknown. Furthermore, no in vivo pharmacodynamic studies that would correlate the concentration of this compound with a biological effect in an animal model have been reported.
Biodistribution Studies in Research Animals
No biodistribution studies for this compound in research animals have been published. Consequently, there is no information available regarding the tissue and organ distribution of this compound following administration in any animal model.
Advanced Analytical Techniques for Bauhinoxepin I Research
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Studies.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the structural confirmation of Bauhinoxepin I and the identification of its metabolites in research studies ijpras.comdntb.gov.uanih.gov. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of a compound and its transformation products ijpras.comthermofisher.com. This technique allows researchers to distinguish between compounds with very similar nominal masses (isobars) ijpras.comthermofisher.com. In metabolite identification studies, LC-HRMS can detect and characterize metabolites present in complex biological matrices by analyzing their accurate mass and fragmentation patterns ijpras.comwaters.com. This approach is vital for understanding how this compound is processed in research animals or in in vitro research systems ijpras.cominfinixbio.com.
Studies on related compounds, such as bauhiniastatins (which are also oxepin (B1234782) derivatives), have successfully employed HRMS for structural elucidation researchgate.net. The accurate mass data obtained from HRMS experiments provide strong evidence for the proposed structures of isolated compounds and their metabolites dntb.gov.uaresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound arizona.eduresearchgate.netresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide comprehensive information about the arrangement of atoms and their connectivity within the molecule researchgate.netresearchgate.net. Techniques such as 1H NMR and 13C NMR give insights into the types and chemical environments of hydrogen and carbon atoms, respectively researchgate.netresearchgate.net.
Advanced 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are used to establish correlations between different nuclei, allowing for the complete assignment of signals and confirmation of the molecular structure researchgate.netresearchgate.net. HMBC correlations, for instance, are particularly useful for establishing long-range couplings and confirming the positions of substituents researchgate.net. NMR can also provide information about the conformation and dynamics of molecules in solution arizona.edu. Studies on related dibenzo[b,f]oxepine derivatives have utilized NMR for structural confirmation and analysis of their geometry and conformation nih.govnih.gov. While NMR requires a higher sample concentration compared to mass spectrometry, its ability to provide detailed structural and conformational information makes it a crucial technique in the research of compounds like this compound mdpi.comtjnpr.org.
Chromatographic Methods (HPLC, UPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples.
Chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are widely used in the research of this compound for assessing its purity and performing quantitative analysis in various research samples researchgate.netadvancechemjournal.comresearchgate.net. HPLC is a versatile technique capable of separating, identifying, and quantifying compounds in a liquid sample advancechemjournal.com. It is frequently used to determine the purity of a synthesized or isolated compound by separating the main component from impurities researchgate.netcreative-proteomics.com.
UPLC, an evolution of HPLC, offers improved resolution, speed, and sensitivity due to the use of smaller stationary phase particles and higher pressures researchgate.net. This makes UPLC particularly useful for the rapid and accurate quantitative analysis of compounds in complex matrices nih.govdndi.org. GC is typically used for the analysis of volatile or semi-volatile compounds and is often coupled with mass spectrometry (GC-MS) for identification and quantification researcher.liferesearchgate.netresearchgate.net. These chromatographic techniques are essential for ensuring the quality of this compound used in research and for quantifying its presence in experimental samples advancechemjournal.comcreative-proteomics.comlcms.cz.
X-ray Diffraction for Crystal Structure Determination.
X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction (SCXRD), is a definitive technique for determining the three-dimensional crystal structure of this compound at the atomic level ebsco.comwikipedia.orgmdpi.com. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine the precise positions of atoms, bond lengths, and bond angles wikipedia.orgmdpi.com. This provides unambiguous confirmation of the molecular structure and can reveal information about crystal packing and intermolecular interactions wikipedia.orgmdpi.com. X-ray diffraction is considered the most powerful technique for the structural study of crystalline samples mdpi.com. Studies on related dibenzo[b,f]oxepine derivatives have utilized X-ray single crystal diffraction analysis to confirm key structures researchgate.net.
Spectroscopic Methods (UV-Vis, FT-IR, CD) for Characterization and Interaction Studies.
Various spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Circular Dichroism (CD) spectroscopy, are employed for the characterization of this compound and the study of its interactions in research settings informahealthcare.comrsc.orgnih.gov. UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quantitative analysis based on absorbance lcms.czinformahealthcare.comrsc.org. It can also be used to monitor reactions or interactions that result in changes in the electronic spectrum rsc.orgnih.gov.
FT-IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at different wavelengths thermofisher.com. This technique is valuable for identifying key chemical bonds and confirming the presence of specific moieties within the molecule. CD spectroscopy is particularly useful for studying chiral molecules and their interactions with other chiral species. While specific applications of CD for this compound were not found in the search results, it is a general technique used for characterizing the stereochemistry and conformational changes of chiral compounds.
Bioanalytical Methods for Quantifying this compound in Complex Biological Matrices from Research Animals.
Bioanalytical methods are essential for quantifying the concentration of this compound in complex biological matrices obtained from research animals infinixbio.comcmbr-journal.comresearchgate.net. These methods are critical for pharmacokinetic and pharmacodynamic studies, which evaluate how the compound is absorbed, distributed, metabolized, and excreted in research animals infinixbio.comcmbr-journal.com. Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is a commonly used bioanalytical technique due to its high sensitivity and specificity, allowing for the accurate measurement of the compound and its metabolites in biological fluids like plasma, serum, or urine, even at low concentrations infinixbio.comcmbr-journal.comresearchgate.net.
Developing and validating bioanalytical methods for quantifying compounds in biological matrices involves careful sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from the complex matrix researchgate.net. These methods must be validated to ensure they are accurate, precise, specific, and reproducible for the intended research application researchgate.netprogress-lifesciences.nl. The data obtained from these studies in research animals are crucial for understanding the compound's behavior in a biological system infinixbio.comcmbr-journal.com.
Computational and Theoretical Studies on Bauhinoxepin I
Molecular Docking Simulations for Target Interaction Prediction.
Molecular docking is a widely used computational technique in drug discovery that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein. openaccessjournals.com This method simulates the molecular recognition process, allowing researchers to hypothesize how Bauhinoxepin I might interact with specific biological targets. By evaluating factors like hydrogen bonding, van der Waals forces, and electrostatic interactions, docking simulations can estimate the strength and stability of the potential complex formed between this compound and a target protein's binding site. openaccessjournals.commdpi.com Studies involving related oxepine derivatives and other bauhinoxepins have utilized molecular docking to investigate interactions with proteins like tubulin and cyclooxygenase-2 (COX-2), demonstrating the applicability of this method to the bauhinoxepin scaffold. researchgate.netmdpi.com These simulations can help identify potential protein targets and provide a structural basis for understanding the compound's mechanism of action at the molecular level.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics.
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the time-dependent behavior of molecular systems. rsc.orgarxiv.org For this compound, MD simulations can be employed to explore its conformational flexibility in various environments, such as in solution or when bound to a protein. This is particularly relevant for flexible molecules where a single static structure may not fully represent its behavior. Furthermore, MD simulations can provide insights into the stability of protein-ligand complexes predicted by docking and can be used to study binding kinetics, including association and dissociation processes. By observing the dynamic interactions over time, MD simulations can refine the understanding of how this compound interacts with its targets and the stability of these interactions. u-strasbg.fr
Quantum Chemical Calculations for Electronic Properties and Reactivity.
Quantum chemical calculations delve into the electronic structure of molecules, providing fundamental insights into their properties and reactivity. rsc.orgarxiv.orgaspbs.com Using methods based on quantum mechanics, researchers can calculate parameters such as molecular orbital energies, charge distribution, dipole moments, and reaction pathways for this compound. mdpi.comrsc.org These calculations are crucial for understanding the intrinsic chemical nature of the molecule, predicting its behavior in chemical reactions, and explaining its interactions with biological systems at an electronic level. Density functional theory (DFT) is a common approach within quantum chemistry used to optimize molecular geometries and study electronic transitions, which can be applied to this compound to gain a deeper understanding of its electronic characteristics. mdpi.com
In silico ADMET Prediction for Research Guidance.
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the research pipeline is essential for assessing its potential as a drug candidate. simulations-plus.comarxiv.orgnih.gov In silico ADMET prediction tools utilize computational models trained on existing data to estimate these crucial pharmacokinetic and toxicological parameters based on the molecular structure of this compound. simulations-plus.comyoutube.com These predictions can include estimates of solubility, permeability, metabolic stability (e.g., interactions with cytochrome P450 enzymes), and potential toxicity endpoints. simulations-plus.com While in silico predictions are not a substitute for experimental studies, they serve as a valuable screening tool to prioritize compounds with potentially favorable ADMET profiles and identify potential liabilities early on, thus guiding experimental design and resource allocation. arxiv.orgnih.gov
Pharmacophore Modeling and Virtual Screening Based on this compound.
Pharmacophore modeling involves abstracting the essential 3D spatial and electronic features of a molecule that are required for it to exert a specific biological activity or bind to a particular target. lilab-ecust.cnjiangshen.org Based on the structure of this compound and insights from docking or known interactions, a pharmacophore model can be constructed. This model represents the key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are believed to be critical for its interaction with a target. u-strasbg.fr This pharmacophore model can then be used as a query in virtual screening campaigns to search large databases of chemical compounds. lilab-ecust.cnresearchgate.net The goal of pharmacophore-based virtual screening is to identify novel molecules that match the pharmacophore features of this compound, thereby enriching the pool of potential lead compounds with similar predicted activity. researchgate.neteisai.com
De novo Design Strategies Utilizing this compound Scaffolds.
De novo design is a computational approach focused on generating entirely new molecular structures with desired properties, rather than screening existing libraries. frontiersin.orgosti.gov By using the core structural scaffold of this compound as a starting point, de novo design strategies can be employed to computationally design novel compounds that retain the fundamental framework of this compound but incorporate modifications aimed at improving specific properties, such as target affinity, selectivity, or ADMET characteristics. frontiersin.orgontosight.aiontosight.ai These methods often involve fragment-based or atom-based building algorithms guided by computational scoring functions and design principles. osti.gov The application of de novo design utilizing the this compound scaffold holds potential for discovering novel chemical entities with enhanced therapeutic potential based on the structural foundation of this natural product. frontiersin.org
Potential Research Applications and Future Directions for Bauhinoxepin I
Bauhinoxepin I as a Chemical Probe for Biological Pathway Interrogation
While direct studies utilizing this compound as a chemical probe are not yet extensively documented, its potential in this area is noteworthy. Chemical probes are small molecules used to study and manipulate biological systems, and the dibenzo[b,f]oxepine class of compounds, to which this compound belongs, has demonstrated a variety of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties. nih.gov Given the cytotoxic and anti-inflammatory activities observed in closely related bauhinoxepins, this compound could potentially be employed to investigate the specific cellular pathways involved in these processes. For instance, if this compound demonstrates selective activity against a particular cancer cell line, it could be used to dissect the signaling cascades responsible for that cancer's proliferation and survival. The elucidation of such pathways is a critical step in understanding disease mechanisms and identifying new drug targets.
Derivatization for Target Identification Tools (e.g., affinity probes)
A crucial step in drug discovery and chemical biology is the identification of the specific molecular targets of a bioactive compound. This process, often referred to as target deconvolution, can be facilitated by converting the compound of interest into an affinity probe. nih.govchemrxiv.org Such probes are typically derivatives of the parent molecule that incorporate a reactive group or a reporter tag (like biotin or a fluorescent dye) to enable the capture and identification of binding partners.
Given the biological activities associated with the bauhinoxepin family, derivatizing this compound to create affinity probes would be a logical and valuable research direction. By strategically modifying the this compound structure to include a photo-reactive group or a clickable handle for bioorthogonal chemistry, researchers could perform experiments to isolate and identify its cellular binding partners. This would provide invaluable insights into its mechanism of action and could uncover novel therapeutic targets.
Exploration of Novel Scaffold Modifications and Hybrid Molecules
The dibenzo[b,f]oxepine core of this compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. nih.gov The modification of this scaffold is a promising strategy for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Researchers have already begun to explore the synthesis of hybrid molecules that combine the dibenzo[b,f]oxepine moiety with other pharmacophores. nih.gov For example, the creation of hybrids with fluoroazobenzenes has been investigated to develop photoswitchable molecules for applications in photopharmacology. nih.gov These "smart" drugs could potentially be activated at a specific site in the body with light, minimizing off-target effects. nih.gov Applying these principles to this compound could lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.
Emerging Research Areas for this compound and Dibenzo[b,f]oxepine Derivatives
The diverse biological activities of dibenzo[b,f]oxepine derivatives suggest that their therapeutic potential is not limited to a single disease area. nih.gov Emerging research continues to uncover new applications for this versatile scaffold. One particularly interesting area is the development of these compounds as microtubule inhibitors for cancer therapy. nih.gov Microtubules are essential components of the cellular cytoskeleton and are a validated target for anticancer drugs. nih.gov The structural similarity of some dibenzo[b,f]oxepines to known microtubule-targeting agents suggests that this compound and its derivatives could represent a novel class of antimitotic agents. nih.gov
Furthermore, the synthesis of dibenzo[b,f]oxepine-azobenzene hybrids opens up the field of photopharmacology, where the activity of a drug can be controlled by light. nih.gov This approach offers the potential for highly targeted therapies with reduced side effects. The application of this technology to this compound could lead to innovative treatments for a variety of conditions.
Multidisciplinary Collaborations in this compound Research
To fully realize the therapeutic and scientific potential of this compound, a multidisciplinary approach is essential. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, and chemical biologists will be crucial. Synthetic chemists are needed to devise efficient and scalable routes to this compound and its analogs, a task that has been the subject of considerable research. researchgate.net Medicinal chemists can then guide the structural modifications to optimize biological activity and drug-like properties. Pharmacologists are required to perform in-depth in vitro and in vivo studies to characterize the biological effects of these new compounds. Finally, chemical biologists can develop and utilize probes based on this compound to elucidate its mechanism of action and identify its molecular targets. Such collaborative efforts will be key to translating the initial promise of this compound into tangible benefits for science and medicine.
Challenges and Opportunities in this compound Research
Despite its potential, research into this compound is not without its challenges. The synthesis of the dibenzo[b,f]oxepine core can be complex, and the development of efficient and versatile synthetic methodologies remains an active area of investigation. researchgate.net Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds is still evolving. A significant amount of research will be required to determine which structural features are critical for the desired biological activities and to optimize these properties.
However, these challenges are balanced by significant opportunities. The diverse biological activities associated with the dibenzo[b,f]oxepine scaffold suggest that this compound could be a starting point for the development of new treatments for a wide range of diseases, from cancer to inflammatory disorders. nih.gov The potential to create novel research tools, such as chemical probes and affinity probes, from the this compound structure also presents an exciting opportunity to advance our understanding of fundamental biological processes. As synthetic methods improve and our understanding of the biological effects of this compound class grows, this compound and its derivatives are poised to make a significant impact in the fields of medicinal chemistry and chemical biology.
Conclusion
Summary of Key Academic Research Insights on Bauhinoxepin I
Academic research on this compound, a natural product, has successfully established its fundamental chemical identity and preliminary biological activities. Isolated from the root extract of Bauhinia purpurea, this compound is chemically identified as a dibenzooxepine derivative. nih.gov Its structure has been elucidated as 8-hydroxy-3-methoxy-2-methyl-5,6-dihydrobenzo[b] nih.govbenzoxepine-1,4-dione. nih.gov
Initial pharmacological screenings have revealed that this compound possesses a broad spectrum of biological activities. Key findings from in vitro studies have demonstrated its potential as an antimalarial, antimycobacterial, and antifungal agent. nih.gov Furthermore, the compound exhibits anti-inflammatory properties, which are attributed to its function as a cyclooxygenase 2 (COX-2) inhibitor. nih.gov Cytotoxic activities against various cell lines have also been reported, suggesting a potential for further investigation in oncology. nih.gov Research into the broader family of dibenzo[b,f]oxepines, to which this compound belongs, highlights their significance as a framework in medicinal chemistry, with various derivatives showing anticancer and anti-inflammatory properties. mdpi.comresearchgate.net
The primary research insights are centered on the isolation, structural characterization, and initial bioactivity screening of this compound. These foundational studies confirm its status as a bioactive natural product with multiple potential therapeutic applications.
Table 1: Summary of Research Findings for this compound
| Aspect | Key Findings |
|---|---|
| Natural Source | Isolated from the root extract of Bauhinia purpurea. nih.gov |
| Chemical Class | Dibenzooxepine. nih.gov |
| IUPAC Name | 8-hydroxy-3-methoxy-2-methyl-5,6-dihydrobenzo[b] nih.govbenzoxepine-1,4-dione. nih.gov |
| Molecular Formula | C₁₆H₁₄O₅. nih.gov |
| Reported Biological Activities | Antimalarial, Antimycobacterial, Antifungal, Anti-inflammatory, Cytotoxic. nih.gov |
| Mechanism of Action (Partial) | Cyclooxygenase 2 (COX-2) inhibitor. nih.gov |
Synthesis of Current Knowledge Gaps in this compound Research
Despite the promising preliminary data, significant gaps exist in the academic literature concerning this compound. A primary deficiency is the absence of a reported total synthesis for this compound itself. While synthetic routes for related compounds like Bauhinoxepin C and J have been developed, a specific and optimized synthesis for this compound has not been detailed. nih.govfigshare.com This gap limits the availability of the compound for more extensive research and hinders the production of analogues for structure-activity relationship (SAR) studies.
Furthermore, the mechanisms of action underlying its diverse biological activities remain largely unexplored. Beyond its identification as a COX-2 inhibitor, the specific molecular targets and pathways through which this compound exerts its antimalarial, antimycobacterial, antifungal, and cytotoxic effects are not well understood. nih.gov
There is also a notable lack of in-depth preclinical evaluation. The existing research is primarily confined to initial in vitro screenings. There is no significant body of data from advanced cellular models, animal models, or other in vivo systems to validate the therapeutic potential and understand the pharmacokinetics of this compound. Comprehensive SAR studies specifically focused on the this compound scaffold are also missing, which are crucial for identifying the key structural motifs responsible for its bioactivities and for optimizing its potency and selectivity.
Outlook for Future Academic Investigation of this compound
The existing knowledge gaps provide a clear roadmap for future academic investigations into this compound. A critical immediate goal should be the development of an efficient and scalable total synthesis. Achieving this would not only provide a reliable supply of the compound for further research but also enable the systematic synthesis of novel analogues.
Future research should prioritize elucidating the specific mechanisms of action for each of its documented biological activities. Advanced biochemical and molecular biology techniques could be employed to identify the precise cellular targets and signaling pathways modulated by this compound, particularly concerning its cytotoxic and antimicrobial effects.
Building on a successful synthesis, comprehensive structure-activity relationship (SAR) studies should be initiated. By systematically modifying the functional groups on the dibenzooxepine core, researchers can map the pharmacophore and develop derivatives with enhanced potency and selectivity for specific targets. This line of inquiry could lead to the optimization of this compound as a lead compound for drug development.
Finally, future investigations must progress from in vitro assays to in vivo studies. Evaluating the efficacy, toxicity, and pharmacokinetic profile of this compound and its optimized analogues in relevant animal models of malaria, tuberculosis, fungal infections, inflammation, and cancer is an essential step toward assessing its true therapeutic potential.
Q & A
Q. What are the validated synthetic pathways for Bauhinoxepin I, and how can experimental reproducibility be ensured?
Basic this compound synthesis typically involves multi-step organic reactions, such as cycloadditions or oxidation of prenylated precursors. To ensure reproducibility:
- Provide detailed reaction conditions (solvent, temperature, catalysts) and stoichiometric ratios in the main manuscript .
- Include characterization data (e.g., NMR, HRMS) for all new intermediates and final products, with purity confirmed via HPLC or elemental analysis .
- Reference established protocols for known reaction steps and deposit full synthetic procedures in supplementary materials .
Table 1 : Key Parameters for Reproducible Synthesis
| Parameter | Example Values | Citation |
|---|---|---|
| Solvent System | Dichloromethane/MeOH (3:1) | |
| Catalysts | Pd(OAc)₂, PPh₃ | |
| Characterization | ¹H/¹³C NMR, HRMS (ESI+) |
Q. How is the structural identity of this compound confirmed, and what analytical methods are critical for resolving ambiguities?
Basic Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : Assign all proton and carbon signals, ensuring consistency with predicted coupling constants and chemical shifts .
- X-ray crystallography : Resolve stereochemical ambiguities by determining crystal structures .
- Comparative analysis : Cross-validate data with structurally related compounds from literature (e.g., bauhinoxepin analogs) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
Basic Initial screenings should focus on target-agnostic assays:
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against common targets (e.g., kinases, proteases) with kinetic assays .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to assess potency .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be systematically resolved?
Advanced Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for variables like cell passage number or solvent effects .
- Orthogonal assays : Validate hits with complementary techniques (e.g., SPR for binding affinity vs. cellular activity) .
- Principal Contradiction Analysis : Identify the dominant factor (e.g., assay pH, metabolite interference) driving conflicting results using factorial experimental designs .
Q. What advanced computational methods are suitable for elucidating this compound’s mechanism of action?
Advanced Combine in silico approaches with experimental validation:
- Molecular docking : Screen against protein databases (PDB) to predict binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Network pharmacology : Map putative targets onto signaling pathways (e.g., NF-κB, MAPK) using tools like STRING or Cytoscape .
Q. How should researchers design experiments to investigate this compound’s off-target effects and metabolic fate?
Advanced Adopt a tiered strategy:
- Chemical proteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes .
- Metabolomics : Track phase I/II metabolites via LC-HRMS in hepatocyte models .
- CRISPR screens : Identify genetic vulnerabilities or resistance mechanisms using genome-wide knockout libraries .
Methodological Considerations
What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Advanced Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine questions . For example:
- FINER: “Is this compound’s anti-inflammatory effect in macrophages mediated via COX-2 inhibition?”
- PICO: “In in vitro models (P), does this compound (I) compared to indomethacin (C) reduce prostaglandin E2 levels (O)?”
Q. How can researchers address gaps in mechanistic studies of this compound?
Advanced
- Omics integration : Correlate transcriptomic/proteomic changes with phenotypic outcomes .
- Kinetic modeling : Quantify target engagement using rate constants derived from SPR or ITC .
- Causal inference : Apply Bradford-Hill criteria to establish causality between target modulation and observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
